molecular formula C18H14N6O2 B11063784 4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol

4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol

Cat. No.: B11063784
M. Wt: 346.3 g/mol
InChI Key: ZJVWCIHQERXQPP-YBFXNURJSA-N
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Description

2,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone involves its interaction with various molecular targets. The triazolopyridazine moiety can bind to specific enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication in cancer cells or the synthesis of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is unique due to the presence of both the 2,4-dihydroxybenzaldehyde and triazolopyridazine moieties. This combination enhances its potential pharmacological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

4-[(E)-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C18H14N6O2/c25-14-7-6-13(15(26)10-14)11-19-20-16-8-9-17-21-22-18(24(17)23-16)12-4-2-1-3-5-12/h1-11,25-26H,(H,20,23)/b19-11+

InChI Key

ZJVWCIHQERXQPP-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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